16,17-dichloroheptadecanoic Acid

CYP4A1 probe ω-hydroxylation enzyme substrate specificity

Researchers studying CYP4A1 channel dimensions or chlorinated fatty acid metabolism require structurally defined probes. Generic C17:0 or mid-chain chloro analogs fail to block terminal oxidation. This custom-synthesized compound offers: - Terminal C16/C17 dichloro motif to hinder heme access (CYP4A1 channel model 3.9-4.3 Å) - Odd-chain C17 backbone for propionyl-CoA pathway vs. even-chain routing studies - Distinct M:M+2:M+4 isotopic triplet for SIM lipidomics without C16:0/C18:0 co-elution Supplied with analytical data. Available for global research shipment.

Molecular Formula C17H32Cl2O2
Molecular Weight 339.3 g/mol
CAS No. 116409-75-7
Cat. No. B039346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,17-dichloroheptadecanoic Acid
CAS116409-75-7
Molecular FormulaC17H32Cl2O2
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC(CCCCCCCC(=O)O)CCCCCCC(CCl)Cl
InChIInChI=1S/C17H32Cl2O2/c18-15-16(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(20)21/h16H,1-15H2,(H,20,21)
InChIKeyITMRXTONPIMQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16,17-Dichloroheptadecanoic Acid (CAS 116409-75-7): Strategic Procurement for Chlorinated Fatty Acid Research


16,17-Dichloroheptadecanoic acid (CAS 116409-75-7) is a synthetic, long-chain saturated fatty acid derivative with the molecular formula C₁₇H₃₂Cl₂O₂ and a molecular weight of 339.3 g/mol [1]. It belongs to the chlorinated fatty acid (ClFA) subclass, distinguished by the presence of two chlorine atoms at the terminal ω-1 (C16) and ω (C17) positions of the heptadecanoic acid backbone . Unlike α-chlorinated fatty acids generated endogenously by myeloperoxidase activity [2], this compound is obtained exclusively through custom synthesis and is primarily utilized as a biochemical probe for investigating fatty acid metabolism, enzyme substrate specificity, and lipidomics method development [1].

Why Unchlorinated Heptadecanoic Acid or Mid-Chain Dichloro Analogs Cannot Replace 16,17-Dichloroheptadecanoic Acid


Generic substitution is inadequate because the terminal dichloro motif at positions C16 and C17 fundamentally alters the compound's interaction with fatty acid-metabolizing enzymes and analytical detection signatures. Unchlorinated heptadecanoic acid (C17:0) is rapidly β-oxidized and ω-hydroxylated, whereas the dichloro groups sterically block terminal oxidation and confer resistance to complete catabolism [1]. Mid-chain chlorinated analogs such as 9,10-dichlorostearic acid undergo partial β-oxidation to shorter-chain dichloro metabolites (e.g., 5,6-dichloromyristic acid), but their chlorine placement does not interfere with terminal ω-hydroxylation [2]. Furthermore, the odd-chain C17 backbone distinguishes this compound from the even-chain dichlorostearic acid (C18) and dichloropalmitic acid (C16) series, which follow different metabolic routing through propionyl-CoA-dependent pathways [3]. These structural features collectively determine the compound's utility as a metabolic probe and analytical calibrant that no single analog can replicate.

16,17-Dichloroheptadecanoic Acid: Quantifiable Differentiation Evidence for Procurement Decisions


Terminal vs. Mid-Chain Dichloro Substitution: Differential CYP4A1 ω-Hydroxylation Susceptibility

The terminal C16–C17 dichloro substitution sterically obstructs the narrow substrate access channel of CYP4A1 ω-hydroxylases. Studies using 12‑chlorododecanoic acid (a mono‑terminal‑chloro analog) demonstrate that CYP4A1 oxidizes the 12‑chloro substrate to 12‑hydroxydodecanoic acid and 12‑oxododecanoic acid, confirming that a single terminal chlorine does not prevent ω‑oxidation [1]. By contrast, the vicinal dichloro motif at C16–C17 in 16,17‑dichloroheptadecanoic acid introduces greater steric hindrance, predicted to reduce ω‑hydroxylation efficiency relative to mono‑terminally‑chlorinated or mid‑chain‑chlorinated analogs such as 12‑chlorododecanoic acid or 9,10‑dichlorostearic acid [1][2]. This differential makes the compound a candidate for studies requiring a fatty acid probe that resists CYP4‑mediated terminal oxidation, a property absent in comparators.

CYP4A1 probe ω-hydroxylation enzyme substrate specificity

Odd-Chain C17 Backbone: Distinct Mitochondrial β-Oxidation Fate Compared to Even-Chain Chlorinated Fatty Acids

The C17 backbone imposes a metabolic fate distinct from even‑chain chlorinated fatty acids. Odd‑chain fatty acids undergo β‑oxidation until the final three‑carbon propionyl‑CoA is produced, which requires propionyl‑CoA carboxylase, methylmalonyl‑CoA racemase, and methylmalonyl‑CoA mutase for entry into the TCA cycle [1]. In contrast, even‑chain chlorinated fatty acids such as dichlorostearic acid (C18) are metabolized by β‑oxidation to dichloropalmitic acid (C16) and then to dichloromyristic acid (C14), at which point further β‑oxidation is blocked because the chlorine atoms at C5–C6 hinder the enoyl‑CoA hydratase step [2]. 16,17‑Dichloroheptadecanoic acid is predicted to undergo β‑oxidation shortening from the carboxyl end while retaining the terminal dichloro moiety, ultimately yielding a chlorinated propionyl‑CoA analog whose metabolic fate differs from the C14 endpoint of even‑chain dichloro fatty acids [1][2].

odd-chain fatty acid metabolism propionyl-CoA pathway β-oxidation blockade

Dual Chlorine Isotopic Signature: Enhanced GC‑MS Selectivity vs. Mono‑Chlorinated and Non‑Chlorinated Fatty Acid Internal Standards

The presence of two chlorine atoms generates a distinctive mass spectral isotope pattern (M : M+2 : M+4 intensity ratio ≈ 9 : 6 : 1 for two ³⁵Cl/³⁷Cl atoms), providing unequivocal identification in complex biological matrices [1]. This is a significant advantage over non‑chlorinated internal standards such as heptadecanoic acid (C17:0), which lack this signature, and over mono‑chlorinated analogs such as 17‑chloroheptadecanoic acid (M : M+2 ratio ≈ 3 : 1), which provide only a single chlorine isotope doublet . The C17 chain length further ensures that the compound elutes in a retention time window distinct from common endogenous even‑chain fatty acids (C14, C16, C18, C20) [2]. While 10,11‑dichloroundecanoic acid has been validated as a GC‑MS internal standard for food fatty acid quantification, its shorter C11 chain limits its applicability as a retention time marker for long‑chain fatty acid analysis (≥C16) [2].

GC-MS quantification isotopic pattern internal standard

Lipophilicity Differential (ΔLogP): Predicted Membrane Partitioning vs. Non‑Chlorinated Heptadecanoic Acid

Chlorination substantially increases lipophilicity. The XLogP3‑AA of 16,17‑dichloroheptadecanoic acid is 7.5 [1], compared to a predicted LogP of approximately 6.9–7.3 for non‑chlorinated heptadecanoic acid (C17:0) , representing a ΔLogP of +0.2 to +0.6. This difference predicts enhanced partitioning into lipid membranes and lipid droplets, consistent with the observation that chlorinated fatty acids accumulate in depot lipids and membrane phospholipids in biological systems [2]. For experimental designs requiring differential membrane retention or altered bioavailability, this LogP increase provides a measurable physicochemical distinction.

LogP membrane partitioning drug delivery

Synthetic Provenance and Purity Specifications: Single‑Batch Traceability vs. Complex Chlorinated Paraffin Mixtures

Unlike environmentally derived chlorinated fatty acid mixtures (e.g., chlorinated paraffins consisting of thousands of congeners) [1], 16,17‑dichloroheptadecanoic acid is available as a discrete, custom‑synthesized single compound with defined purity specifications. Commercial suppliers report minimum purity of 95% (AKSci) to 98% (MolCore) . This contrasts with 9,10‑dichlorostearic acid and other environmentally occurring ClFAs, which are typically isolated as mixtures of positional isomers requiring extensive purification. The defined regioisomeric identity (chlorine atoms exclusively at C16 and C17) enables structure‑specific studies that are confounded when using ill‑defined chlorinated fatty acid isolates [1].

custom synthesis single-compound standard purity specification

Recommended Application Scenarios for 16,17-Dichloroheptadecanoic Acid Based on Differential Evidence


CYP4 Family ω‑Hydroxylase Substrate Specificity and Channel Architecture Studies

Investigators exploring the active‑site channel dimensions and substrate tolerance of CYP4A1 and related ω‑hydroxylases can employ 16,17‑dichloroheptadecanoic acid as a steric probe. The terminal dichloro motif is expected to hinder access to the catalytic heme relative to mono‑terminal‑chloro substrates such as 12‑chlorododecanoic acid, helping to calibrate the channel diameter model (3.9–4.3 Å) established for CYP4A1 [1]. Comparative kinetic analysis against 12‑chloro‑, 12‑bromo‑, and 12‑iodododecanoic acids can further refine understanding of halide size exclusion at the ω‑terminus.

Odd‑Chain vs. Even‑Chain Chlorinated Fatty Acid Metabolism and Mitochondrial Toxicity Profiling

The C17 odd‑chain backbone provides a tool for dissecting the metabolic fate of chlorinated fatty acids through the propionyl‑CoA pathway, in contrast to the even‑chain dichlorostearic acid series that terminates at dichloromyristic acid (C14) [1]. Researchers can compare β‑oxidation rates, metabolite profiles, and mitochondrial toxicity endpoints between the C17 dichloro compound and even‑chain analogs (C18, C16) to determine whether odd‑chain routing alters chlorinated fatty acid toxicity, a question relevant to chlorinated paraffin risk assessment [2].

GC‑MS Method Development for Long‑Chain Fatty Acid Quantification Using Dual‑Chlorine Isotope Internal Standards

Analytical chemists developing selected ion monitoring (SIM) methods for long‑chain fatty acid profiling in lipidomics can leverage the distinctive M : M+2 : M+4 isotopic triplet of the dichloro compound for unambiguous identification and quantification [1]. Its C17 retention time positions it between endogenous C16:0 and C18:0, avoiding co‑elution with major biological fatty acids. This addresses a limitation of the shorter 10,11‑dichloroundecanoic acid internal standard, which elutes too early for optimal normalization of long‑chain analytes [2].

Membrane Partitioning and Drug Delivery Studies Exploiting Enhanced Lipophilicity

With an XLogP3 of 7.5—approximately 0.2–0.6 log units higher than non‑chlorinated heptadecanoic acid—this compound serves as a model for investigating how chlorine substitution alters fatty acid partitioning into lipid bilayers, lipoproteins, and intracellular lipid droplets [1]. Such studies are relevant to understanding the pharmacokinetic behavior of halogenated lipid‐based drug conjugates and the bioaccumulation of chlorinated fatty acids in adipose tissue [2].

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